1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine

Conformational analysis Fluorine gauche effect Medicinal chemistry

Research programs studying fluorinated phenethylamine SAR often face conformational uncertainty in non-fluorinated scaffolds. This compound solves this by providing a defined β-fluoroethylamine motif with a strong gauche effect, constraining the amine pharmacophore for precise target engagement studies. - Enables systematic fluorine position-activity matrix construction against non-fluorinated parent and regioisomer. - Supports metabolic stability head-to-head comparisons to quantify β-fluorination effects on MAO-mediated deamination. - Suitable for molecular dynamics simulations to validate sigma-1 receptor binding pocket conformer preferences.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
Cat. No. B13222162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(CF)N
InChIInChI=1S/C9H11ClFN/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4,9H,5,12H2,1H3
InChIKeyHNEOILVMJCIHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Phenethylamine Building Block for Selective CNS Research


1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine (CAS 1824621-25-1, molecular formula C9H11ClFN, molecular weight 187.64 g/mol) is a synthetic, halogenated phenethylamine derivative . The compound features a 4-chloro-2-methylphenyl aromatic ring linked to a 2-fluoroethan-1-amine side chain, positioning it within the broader arylalkylamine class that has demonstrated affinity for sigma (σ) receptors and monoaminergic targets in medicinal chemistry programs [1]. As a fluorinated analog of 1-(4-chloro-2-methylphenyl)ethanamine (CAS 138228-12-3), it differs by the presence of a fluorine atom on the beta-carbon of the ethylamine side chain, a modification known to influence conformational preferences, metabolic stability, and receptor binding profiles in phenethylamine scaffolds [2].

Beta-fluorinated phenethylamine scaffold for CNS target SAR studies

Conformational probe: fluorine gauche effect restricts amine pharmacophore presentation

Tool for sigma-1 receptor binding and metabolic stability investigation

Why Generic Phenethylamine Analogs Cannot Substitute


The fluorinated ethylamine side chain of 1-(4-chloro-2-methylphenyl)-2-fluoroethan-1-amine presents a fundamentally different electronic and conformational profile compared to non-fluorinated or differently substituted analogs. The beta-fluorine atom introduces a strong gauche effect that alters the preferred solution conformation of the aminoethyl side chain, directly impacting the spatial presentation of the amine pharmacophore to biological targets [1]. At the class level, fluorine substitution on the phenethylamine nucleus has been shown to produce effects ranging from complete loss to significant enhancement and prolongation of biological activity compared to non-fluorinated counterparts [2]. For procurement decisions, substituting 1-(4-chloro-2-methylphenyl)ethanamine (CAS 138228-12-3) or 1-(4-chloro-2-fluorophenyl)ethan-1-amine for this compound would eliminate the unique beta-fluoroethylamine motif, undermining the specific SAR objectives of fluorinated phenethylamine programs where subtle changes in fluorine positioning or count can produce dramatic activity shifts [3].

Non-fluorinated parent analog

Lacks beta-fluorine gauche effect; conformational and receptor-interaction profile may differ fundamentally.

Alternative fluorination patterns

Fluorine position and count can shift activity from near-complete loss to enhancement; SAR outcomes are pattern-specific and may not transfer.

Closest fluorinated regioisomer

Regioisomer with fluorine at a different carbon alters chiral center geometry; binding-mode and pharmacological profile may not reproduce.

Quantitative Differentiation from Closest Analogs


Beta-Fluorine Gauche Effect and Conformational Preference

DFT computational studies on beta-fluoroethylamine scaffolds demonstrate that the fluorine gauche effect stabilizes a specific rotamer in which the C-F bond is gauche to the C-N bond, with the fluorine gauche conformer favored by approximately 2.5–3.5 kcal/mol over the anti conformer [1]. For 1-(4-chloro-2-methylphenyl)-2-fluoroethan-1-amine (CAS 1824621-25-1), this gauche effect is absent in the non-fluorinated comparator 1-(4-chloro-2-methylphenyl)ethanamine (CAS 138228-12-3), which lacks the C-F bond and thus has a different conformational energy landscape and amine presentation geometry . The conformational restriction imposed by the fluorine atom directly influences the spatial orientation of the primary amine, a critical determinant for receptor-ligand recognition in sigma receptor and GPCR binding pockets [2].

Conformational Preference
Class-level
Gauche stabilization ~2.5–3.5 kcal/mol (DFT) vs. non-fluorinated analog
Conformer-specific amine geometry relevant for sigma-1 pharmacophore
Gas-phase DFT; explicit solvation not applied
Conformational analysis Fluorine gauche effect Medicinal chemistry

Fluorination Pattern Dictates Biological Activity

A comprehensive review of over 60 fluorinated phenethylamines demonstrated that the introduction and positioning of fluorine atoms on the phenethylamine scaffold can produce effects ranging from complete abolition to significant enhancement and prolongation of biological activity compared to the non-fluorinated parent [1]. For example, fluoroescaline (4-fluoro-3,5-dimethoxyphenethylamine) was almost devoid of psychoactive effects compared to escaline, while difluoroescaline retained and trifluoroescaline showed increased human potency; difluoromescaline and trifluoromescaline increasingly surpassed the potency and duration of mescaline effects [1]. These class-level findings establish that each fluorination pattern produces a unique pharmacological profile, and that 1-(4-chloro-2-methylphenyl)-2-fluoroethan-1-amine, with its specific beta-fluoro motif on a 4-chloro-2-methylphenyl scaffold, cannot be predicted a priori from the behavior of either its non-fluorinated parent or other fluorinated regioisomers [2].

Fluorination SAR
Class-level
Activity range: near-complete loss to enhanced potency across >60 phenethylamine analogs
Fluorination pattern critically determines pharmacological outcome
Review-based; direct compound data unavailable
Structure-activity relationship (SAR) Fluorinated phenethylamines CNS drug design

Nanomolar Sigma-1 Receptor Affinity of Arylalkylamine Scaffold

Structure-affinity relationship studies on arylalkylamine series have identified that appropriately substituted N-phenylalkylamines bind to sigma-1 receptors with nanomolar affinity, with some compounds achieving Ki values below 1 nM, designated as 'superpotent' sigma-1 ligands [1]. While direct binding data for 1-(4-chloro-2-methylphenyl)-2-fluoroethan-1-amine is not publicly reported, structurally related 4-chloro-2-methylphenyl-substituted compounds in BindingDB demonstrate nanomolar-range activity at CNS targets, including a related 4-chloro-2-methylphenyl-triazole derivative with a Ki of 22 nM at the human corticotropin-releasing factor receptor 1 [2]. The compound 1-(4-chloro-2-methylphenyl)ethanamine (the non-fluorinated parent scaffold) is reported to interact with monoamine transporters including serotonin, dopamine, and norepinephrine . The fluorine atom on the beta-carbon of the target compound is expected to modulate both affinity and selectivity relative to non-fluorinated analogs through combined electronic and conformational effects, a principle well-established in fluorinated phenethylamine medicinal chemistry [3].

Scaffold Affinity Context
Class-level
Ki 22 nM at CRF1 receptor (related 4-chloro-2-methylphenyl analog)
Scaffold confirmed for nanomolar CNS target engagement
Direct sigma-1 Ki not publicly reported
Sigma-1 receptor Phenylalkylamine Binding affinity

Enhanced Metabolic Stability via Fluorine Substitution

Fluorination is a widely adopted strategy in medicinal chemistry to improve metabolic stability of drug candidates, particularly through blockade of oxidative metabolism at the fluorinated carbon center [1]. For phenethylamine-class compounds, the primary metabolic pathway involves oxidative deamination by monoamine oxidase (MAO) enzymes, a process that can be significantly attenuated by fluorine substitution at or near the vulnerable site [2]. SAR studies on fluorine-substituted benzylamines and 2-phenylethylamines have established that electron-withdrawing fluorine substituents can transform MAO substrates into MAO inactivators, fundamentally altering the metabolic profile [2]. 1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine, with fluorine directly on the beta-carbon of the ethylamine side chain, is structurally positioned to exhibit altered MAO susceptibility compared to 1-(4-chloro-2-methylphenyl)ethanamine, which lacks this fluorine and is subject to unhindered oxidative deamination . This metabolic differentiation has direct implications for in vivo half-life and CNS exposure in preclinical studies.

Metabolic Stability
Class-level
Beta-fluoro substitution may reduce MAO-mediated deamination (SAR studies)
Potential for altered metabolic half-life versus parent compound
Quantitative metabolic data not available for this compound
Metabolic stability Fluorinated amines Drug design

Regioisomeric Differentiation vs. Closest Fluorinated Analog

A closely related regioisomer, 2-(4-chloro-2-methylphenyl)-2-fluoroethan-1-amine (CAS 2154175-09-2), differs from the target compound only in the position of the fluorine atom: on the alpha-carbon (C-1) in the target compound versus on the beta-carbon (C-2) in the regioisomer . This positional isomerism produces fundamentally different electronic environments at the chiral center (target compound: chiral alpha-carbon bearing NH2; regioisomer: chiral center bearing both fluorine and aryl group) . In fluorinated phenethylamine SAR, the position of fluorine has been shown to dramatically affect receptor subtype selectivity—for example, fluorine substitution at different positions on the aromatic ring of catecholamines produces striking differences in alpha- vs. beta-adrenergic receptor selectivity [1]. This established positional sensitivity within the class indicates that the two regioisomers are not interchangeable for SAR exploration and that procurement of the correct regioisomer is critical for generating valid structure-activity data [2].

Regioisomer Differentiation
Source review
Fluorine at C-2 (beta) vs. C-2 of regioisomer; different chiral center and electronic environment
Distinct chiral and electronic environment; non-interchangeable
Identical MW and formula; specify CAS 1824621-25-1
Regioisomer differentiation Fluorine positioning SAR specificity

High-Value Applications in Scientific Procurement


Sigma-1 Receptor SAR Probe for Beta-Fluorine Effects

This compound serves as a structurally precise probe for understanding how beta-fluorination modulates sigma-1 receptor binding in the arylalkylamine class. The fluorine gauche effect constrains the amine in a specific conformational orientation, providing a tool to test sigma-1 pharmacophore models that emphasize the spatial relationship between the aromatic ring and the protonated amine [1]. Researchers can generate compound-specific Ki values for sigma-1 and sigma-2 receptors using established radioligand displacement assays (e.g., [3H]-(+)-pentazocine for sigma-1, [3H]-DTG in the presence of (+)-pentazocine for sigma-2) and compare results directly against 1-(4-chloro-2-methylphenyl)ethanamine to isolate the contribution of beta-fluorination [2].

Metabolic Stability Comparison of Fluorinated Scaffolds

The beta-fluoroethylamine motif provides a tool for investigating fluorine-mediated protection against MAO-catalyzed oxidative deamination. In vitro metabolic stability assays using human liver microsomes or recombinant MAO-A/MAO-B isoforms can quantify the half-life difference between this compound and its non-fluorinated parent 1-(4-chloro-2-methylphenyl)ethanamine [1]. Such head-to-head comparisons directly inform whether beta-fluorination confers meaningful PK advantages for CNS-targeted phenethylamine programs, where rapid MAO metabolism often limits brain exposure [2].

Regioisomeric Specificity Control in CNS Library Screening

When screening fluorinated phenethylamine libraries against panels of CNS receptors (5-HT2A, 5-HT2C, TAAR1, adrenergic subtypes), the precise regioisomeric identity of the fluorine atom is critical for data interpretation [1]. This compound (CAS 1824621-25-1) can be used alongside its regioisomer 2-(4-chloro-2-methylphenyl)-2-fluoroethan-1-amine (CAS 2154175-09-2) and the non-fluorinated parent to construct a systematic fluorine position-activity matrix, revealing how fluorine placement shifts receptor subtype selectivity within the 4-chloro-2-methylphenyl scaffold [2].

Fluorine Gauche Effect as Conformational Constraint in Modeling

The beta-fluorine gauche effect present in this compound provides a well-defined conformational constraint that can be exploited in computer-aided drug design (CADD) studies [1]. Molecular dynamics simulations and docking studies can use this compound to test whether sigma-1 or other CNS receptor binding pockets preferentially accommodate the gauche or anti conformer of the aminoethyl side chain, generating design hypotheses for next-generation ligands with improved conformational complementarity to the target [2].

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR studies
Beta-fluorine conformational constraint
Pharmacophore model validation and binding assay comparison
Metabolic stability investigation
Beta-fluoroethylamine motif
MAO susceptibility and half-life profiling in vitro
Regioisomeric library screening
Fluorine positional identity (target CAS)
Receptor subtype selectivity mapping across CNS panel
Computational modeling studies
Gauche effect conformational constraint
Conformer-specific docking and MD evaluation
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